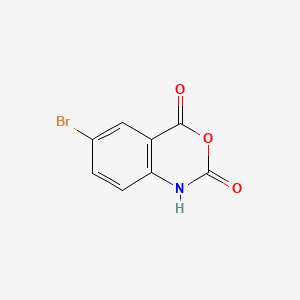

5-Bromoisatoic anhydride

CAS No.: 4692-98-2

Cat. No.: VC1972736

Molecular Formula: C8H4BrNO3

Molecular Weight: 242.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4692-98-2 |

|---|---|

| Molecular Formula | C8H4BrNO3 |

| Molecular Weight | 242.03 g/mol |

| IUPAC Name | 6-bromo-1H-3,1-benzoxazine-2,4-dione |

| Standard InChI | InChI=1S/C8H4BrNO3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-3H,(H,10,12) |

| Standard InChI Key | DXSMYDSFWCOSFM-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1Br)C(=O)OC(=O)N2 |

| Canonical SMILES | C1=CC2=C(C=C1Br)C(=O)OC(=O)N2 |

Introduction

Chemical Identity and Structure

5-Bromoisatoic anhydride (CAS No. 4692-98-2) is a bromine-substituted derivative of isatoic anhydride with the molecular formula C8H4BrNO3 and a molecular weight of 242.03 g/mol . This compound belongs to the family of benzoxazine derivatives and is also known by various synonyms including 6-bromo-1H-benzo[d] oxazine-2,4-dione, 6-bromo-1,2-dihydro-4H-3,1-benzoxazine-2,4-dione, and 5-bromoisatinic anhydride .

The structural features of 5-bromoisatoic anhydride include a fused heterocyclic ring system with a bromine substituent at the 5-position of the benzene ring (corresponding to the 6-position in alternative naming conventions). The compound contains both amide and anhydride functionalities, giving it distinctive reactivity patterns that make it valuable in synthetic chemistry .

Chemical Structure Characterization

The compound exhibits a rigid planar structure with two carbonyl groups and one nitrogen atom in its heterocyclic ring. The bromine substituent on the aromatic ring enhances the compound's reactivity in certain electrophilic substitution reactions and provides a useful handle for further chemical modifications .

Physical Properties

5-Bromoisatoic anhydride appears as a white to light yellow or light orange crystalline powder or crystal . The compound demonstrates specific physical characteristics that are important for its handling, storage, and application in chemical processes.

Key Physical Properties

The compound's physical properties are summarized in the following table:

The high melting point with decomposition indicates the compound's thermal stability characteristics, which is important for processing considerations . The compound's solubility profile shows good solubility in polar organic solvents like dimethylformamide, ethanol, and dichloromethane, but poor solubility in water, which influences its purification and application methods .

Synthesis Methods

Several synthetic routes have been reported for the preparation of 5-bromoisatoic anhydride, with variations in starting materials, reaction conditions, and yields.

Synthesis from 5-Bromo Indole

One reported method involves the preparation of 5-bromoisatoic anhydride from 5-bromo indole. In this procedure, 5-bromo indole is stirred in a 4:1 mixture of DMF/H₂O for 16 hours at room temperature to yield the target compound . The reaction likely proceeds through oxidation of the indole, followed by ring-opening and recyclization steps.

Synthesis from 2-Amino-5-bromobenzoic Acid

Another synthetic route utilizes 2-amino-5-bromobenzoic acid as the starting material. This approach employs triphosgene and pyridine in dichloromethane and acetonitrile at 50-55°C for 2 hours . The reaction proceeds via an intermediate formation of an isocyanate, which subsequently cyclizes to form the target anhydride. This method has been reported to give a high yield of 98% .

Synthesis from Isatin Derivatives

A third synthetic pathway involves the oxidation of appropriately substituted isatin derivatives with hydrogen peroxide in an acidic medium. This method has been described for various isatoic anhydrides and can be adapted for the synthesis of 5-bromoisatoic anhydride .

The reaction utilizes an isatin derivative in a carboxylic acid solvent (such as acetic acid, formic acid, or trifluoroacetic acid) with hydrogen peroxide (30-50% strength) at temperatures ranging from 25-65°C . The addition of an inorganic acid or aromatic carboxylic acid (such as sulfuric acid, phosphoric acid, or p-toluenesulfonic acid) accelerates the reaction . The isatoic anhydride product typically precipitates from the reaction mixture, facilitating its isolation by filtration or centrifugation .

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

The 1H NMR spectrum of 5-bromoisatoic anhydride in DMSO-d6 shows the following characteristic signals:

-

δ 11.85 (s, br., 1H) - NH proton

-

δ 7.96 (dd, J = 0.8, 8.7 Hz, 1H) - aromatic proton

-

δ 7.87 (dd, J = 2.3, 8.7 Hz, 1H) - aromatic proton

These spectroscopic data provide valuable information for confirming the structure and purity of synthesized 5-bromoisatoic anhydride.

Applications and Uses

5-Bromoisatoic anhydride finds applications in various fields, particularly as a versatile intermediate in organic synthesis and pharmaceutical development.

Pharmaceutical Applications

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents, particularly in the development of anti-inflammatory and analgesic drugs . Its structural features allow for selective transformations that can lead to complex drug molecules .

Organic Synthesis

In organic chemistry, 5-bromoisatoic anhydride is frequently used for the preparation of complex molecules with desired properties . The presence of both anhydride and amide functionalities, along with the bromine substituent, provides multiple reactive sites for diverse transformations .

Polymer Chemistry

The compound acts as a reagent in the production of specialty polymers, enhancing material properties such as thermal stability and mechanical strength . Its incorporation into polymer backbones can introduce specific functional groups that modify the properties of the resulting materials .

Analytical Chemistry

5-Bromoisatoic anhydride is employed in analytical methods for the detection and quantification of certain biomolecules, aiding in research and diagnostics . Its reactivity toward specific functional groups makes it useful in derivatization strategies for analytical purposes .

Agricultural Chemistry

The compound is used in the synthesis of crop protection agents. For example, isatoic anhydrides can react with isopropylamine to give anthranilic acid isopropylamide derivatives, which can be further transformed into 2,1,3-thiadiazin-4-one-2,2-dioxide derivatives that function as crop protection agents .

Bioconjugation

5-Bromoisatoic anhydride is utilized in bioconjugation processes, allowing for the attachment of biomolecules to surfaces or other molecules, which is crucial in drug delivery systems and diagnostic applications .

Reactivity and Chemical Behavior

5-Bromoisatoic anhydride exhibits dual reactivity due to its anhydride and amide functional groups. The compound can react with both electrophiles and nucleophiles, making it a versatile building block in organic synthesis .

Reactions with Nucleophiles

The anhydride moiety is susceptible to nucleophilic attack, particularly by amines, alcohols, and water. These reactions typically result in ring opening to form the corresponding anthranilic acid derivatives . For example, reaction with isopropylamine yields anthranilic acid isopropylamide, which serves as an intermediate in the synthesis of crop protection agents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume